molecular formula C7H4BrClF2 B1272690 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene CAS No. 537013-52-8

2-(Bromomethyl)-5-chloro-1,3-difluorobenzene

Cat. No.: B1272690
CAS No.: 537013-52-8
M. Wt: 241.46 g/mol
InChI Key: KYKUEAHGMDKVLF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-1,3-difluorobenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-chloro-1,3-difluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling and Heck reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its halogenated structure can enhance the bioavailability and metabolic stability of drug candidates .

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the release of bromide ion .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-1,3-difluorobenzene
  • 2-(Bromomethyl)-5-chlorobenzene
  • 2-(Bromomethyl)-5-fluorobenzene

Comparison: Compared to its analogs, 2-(Bromomethyl)-5-chloro-1,3-difluorobenzene exhibits unique reactivity due to the presence of multiple halogen atoms. The combination of chlorine and fluorine atoms on the benzene ring can influence the electronic properties and steric effects, making it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-(bromomethyl)-5-chloro-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKUEAHGMDKVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378548
Record name 2-(bromomethyl)-5-chloro-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537013-52-8
Record name 2-(bromomethyl)-5-chloro-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-difluorobenzyl bromide
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